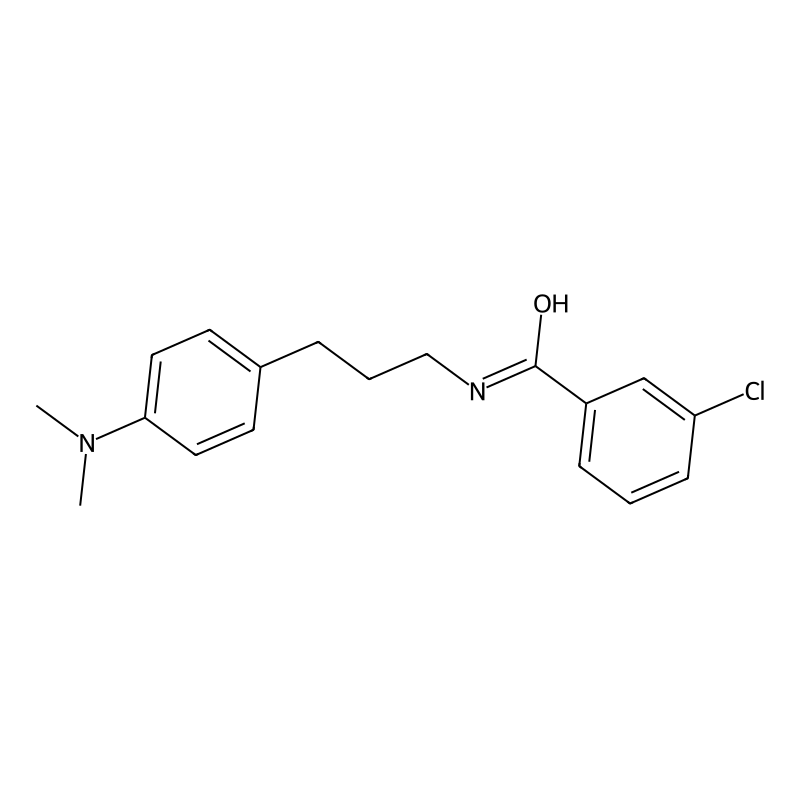

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a synthetic compound characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a propyl chain that carries a dimethylamino phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 316.825 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction: The dimethylamino group can undergo reduction under specific conditions, potentially altering the compound's biological activity.

- Acylation: The amide bond can participate in acylation reactions, modifying the substituents on the benzamide structure.

These reactions are essential for synthesizing analogs and studying structure-activity relationships.

The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide typically involves:

- Formation of the Benzamide Core: Starting from 3-chlorobenzoic acid, the amide bond is formed by reacting with an appropriate amine under coupling conditions.

- Alkylation: The propyl chain is introduced via alkylation of the amine using a suitable alkyl halide.

- Dimethylamino Group Introduction: The dimethylamino group can be introduced through reductive amination or direct alkylation methods.

These steps may vary based on the desired purity and yield of the final product.

The applications of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting the P2X7 receptor or related pathways.

- Research Tool: Useful in biochemical assays to study receptor function and signaling pathways.

- Chemical Probes: Potential use as chemical probes in neurobiology to explore neurotransmitter systems.

Interaction studies are crucial for understanding how 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide interacts with biological targets. Key areas include:

- Receptor Binding Affinity: Investigating how well this compound binds to the P2X7 receptor compared to other known inhibitors.

- Structure-Activity Relationship Analysis: Evaluating how modifications to the structure affect biological activity and selectivity.

- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

Several compounds share structural similarities with 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide. Here’s a comparison highlighting their uniqueness:

The uniqueness of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide lies in its specific combination of substituents that may offer distinct pharmacological profiles compared to these similar compounds.